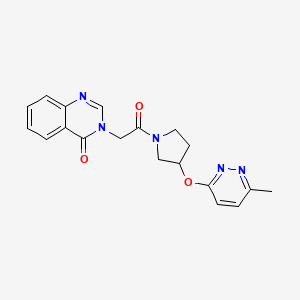
3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one" is an intricate molecule with a unique structure, integrating functionalities from quinazolin-4(3H)-one, pyrrolidine, and pyridazine. It's known for its potential biological activities and diverse applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of 6-methylpyridazin-3-yl: : This can be synthesized through selective methylation of pyridazine, typically involving electrophilic substitution.
Formation of the pyrrolidin-1-yl intermediate: : The pyrrolidine ring can be prepared via cyclization reactions of suitable precursors, like amino alcohols under dehydrating conditions.
Linking the pyridazin-3-yl and pyrrolidin-1-yl: : This step often involves nucleophilic substitution where the pyridazin-3-yl is made to react with the pyrrolidin-1-yl.
Final coupling with quinazolin-4(3H)-one: : The final structure is achieved through condensation reactions, possibly involving catalysts like palladium to facilitate the coupling.
Industrial Production Methods
Industrial production would leverage similar steps but optimized for scale. Catalysts, solvents, and reaction conditions would be adjusted to maximize yield and purity, often involving continuous flow processes.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : Introduction of an electron-accepting group to increase reactivity.
Reduction: : Removal of oxygen or addition of hydrogen atoms to simplify the molecule.
Substitution: : Typically involves replacing one functional group with another, influenced by the electron density of the quinazolin-4(3H)-one nucleus.
Common Reagents and Conditions
Oxidation: : Use of potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Alkyl halides in the presence of strong bases.
Major Products Formed
Oxidation: : Results in derivatives with enhanced reactivity.
Reduction: : Produces simpler, often more stable compounds.
Substitution: : Leads to a range of structurally diverse analogs.
科学研究应用
In Chemistry
It serves as a building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and synthetic methodologies.
In Biology
Its structure allows it to interact with various biological targets, making it a candidate for enzyme inhibition studies and receptor binding analyses.
In Medicine
In Industry
It can be used in the development of novel materials with unique properties, such as improved thermal stability or reactivity.
作用机制
The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways typically implicated include signal transduction pathways where it may inhibit or activate key steps, depending on its precise structure and modifications.
相似化合物的比较
Unique Aspects
Specific Substituents: : The presence of 6-methylpyridazin-3-yl and pyrrolidin-1-yl groups provide unique electronic and steric properties.
Reactivity: : Enhanced reactivity due to the combined effects of its functional groups.
List of Similar Compounds
4-quinazolinone derivatives: : Share the quinazolinone core but differ in substituent patterns.
Pyridazinone analogs: : Similar pyridazine ring but varying substituents.
Pyrrolidine-based molecules: : Feature the pyrrolidine ring but differ in their additional groups and overall structure.
属性
IUPAC Name |
3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-13-6-7-17(22-21-13)27-14-8-9-23(10-14)18(25)11-24-12-20-16-5-3-2-4-15(16)19(24)26/h2-7,12,14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGWWUBYBCCTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
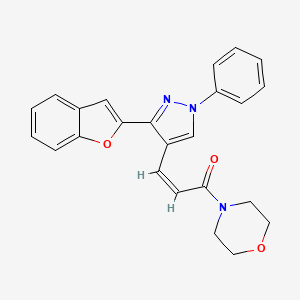

![5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2811479.png)
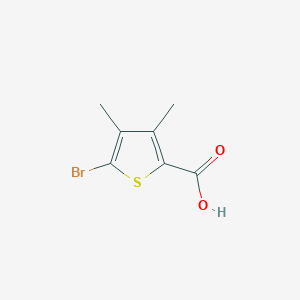
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2811482.png)

![(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811485.png)
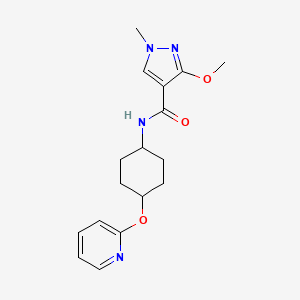
![[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid](/img/structure/B2811489.png)
![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (E)-3-quinolin-8-ylprop-2-enoate](/img/structure/B2811491.png)
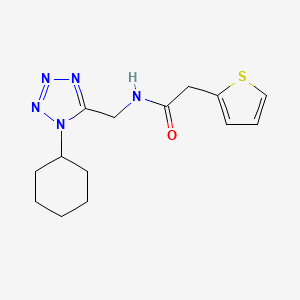
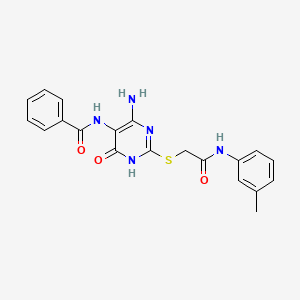
![N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2811495.png)
![3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B2811497.png)
